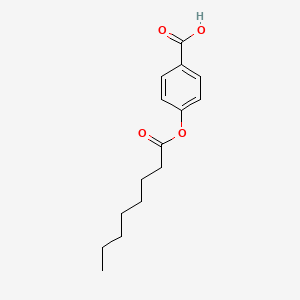

4-(OCTANOYLOXY)BENZOIC ACID

Description

Its molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.31 g/mol (calculated from substituents: benzoic acid [C₇H₆O₂] + octanoyloxy [C₈H₁₅O₂] – H₂O). This compound is characterized by its long aliphatic chain, which enhances lipophilicity compared to shorter-chain analogs.

Properties

IUPAC Name |

4-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPGHOSDOLNSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401138 | |

| Record name | Benzoic acid, 4-[(1-oxooctyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56670-31-6 | |

| Record name | Benzoic acid, 4-[(1-oxooctyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1-oxooctyl)oxy]- typically involves the esterification of benzoic acid with 1-oxooctanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond. The reaction mixture is heated to reflux, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-[(1-oxooctyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for 4-(octanoyloxy)benzoic acid, breaking the ester bond under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis

-

Conditions : Aqueous HCl (1–3 M), reflux at 80–100°C for 4–6 hours.

-

Products : 4-Hydroxybenzoic acid and octanoic acid.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : NaOH (1–2 M) in ethanol/water, 60–80°C for 2–3 hours.

-

Products : Sodium 4-hydroxybenzoate and sodium octanoate.

-

Mechanism : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

Comparison of Hydrolysis Methods

| Condition | Catalyst | Temperature | Time | Yield | Application |

|---|---|---|---|---|---|

| Acidic (HCl) | H⁺ | 80–100°C | 4–6 h | 85–90% | Lab-scale degradation studies |

| Basic (NaOH) | OH⁻ | 60–80°C | 2–3 h | 90–95% | Industrial saponification |

Enzymatic Hydrolysis

While 4-(octanoyloxy)benzoic acid itself is not a well-documented substrate for phospholipase A₂ (PLA₂), its structural analog, 4-nitro-3-(octanoyloxy)benzoic acid (NOBA), is widely used to study PLA₂ activity . Key findings from NOBA’s enzymatic behavior provide insights into potential interactions:

PLA₂-Catalyzed Hydrolysis (Analog Mechanism)

Transesterification

The octanoyloxy group can undergo transesterification with alcohols in the presence of catalysts:

Methanolysis

-

Conditions : Methanol, H₂SO₄ (catalytic), 60°C for 3 hours .

-

Products : Methyl octanoate and 4-hydroxybenzoic acid.

-

Application : Fatty acid methyl ester (FAME) synthesis for biodiesel research.

Thermal Decomposition

Under extreme heat (>200°C), decarboxylation occurs:

-

Products : Phenol derivatives and CO₂.

-

Industrial Relevance : Thermal stability studies for polymer applications.

Comparative Reactivity with Analogues

Scientific Research Applications

Biochemistry

4-(Octanoyloxy)benzoic acid serves as a chromogenic substrate for phospholipase A2 (PLA2), an enzyme involved in the hydrolysis of phospholipids. Its ability to release a nitrophenol derivative upon hydrolysis allows for quantification of enzyme activity through spectrophotometric methods.

- Enzyme Kinetics : NOBA is utilized to study the kinetics of PLA2, providing insights into enzyme mechanisms and interactions.

- Immobilization Studies : The compound aids in immobilizing PLA2 from snake venom, facilitating controlled studies of enzyme-substrate interactions.

Pharmacology

In pharmacological research, 4-(octanoyloxy)benzoic acid is instrumental in developing enzyme inhibitors and studying drug metabolism.

- Therapeutic Development : By understanding how PLA2 interacts with NOBA, researchers can develop potential therapeutic agents targeting inflammatory processes.

- Toxicity Assessments : Studies have shown that NOBA can help evaluate the myotoxic effects of PLA2 in animal models, providing crucial data for safety assessments in drug development .

Industrial Chemistry

The compound is also significant in industrial applications as an intermediate in synthesizing various organic compounds.

- Diagnostic Kits : NOBA is employed in producing biochemical assays and diagnostic kits for detecting PLA2 activity, which is relevant in various medical diagnostics .

- Organic Synthesis : It acts as a reagent in organic synthesis, contributing to the development of new chemical entities with potential applications across multiple industries.

Case Studies

-

PLA2 Activity Measurement :

A study utilized NOBA to measure PLA2 activity by incubating it with buffer solutions and PLA2 samples. The absorbance increase at 425 nm correlated with enzyme activity, demonstrating its effectiveness as a substrate . -

Myotoxicity Evaluation :

Research involving injections of PLA2 into animal models assessed the myotoxic effects using NOBA. The results indicated that NOBA could effectively measure plasma creatine kinase levels post-injection, providing insights into muscle damage caused by PLA2 .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1-oxooctyl)oxy]- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. It may also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(octanoyloxy)benzoic acid with five related para-substituted benzoic acid derivatives:

Key Observations:

- Chain Length and Lipophilicity: The octanoyloxy group (C₈) in 4-(octanoyloxy)benzoic acid increases lipophilicity compared to shorter esters like acetoxy (C₂) or methoxymethyl (C₁). This property enhances solubility in organic solvents, making it suitable for hydrophobic matrices .

- Substituent Complexity : Compounds like 4-benzyloxy-3-methoxybenzoic acid and 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid exhibit multi-substituted aromatic rings, which may improve binding affinity in drug design but complicate synthesis .

- Thermal Stability : The dimeric structure of 4,4'-oxybis(benzoic acid) contributes to higher melting points and thermal stability, ideal for high-performance polymers .

4-(Octanoyloxy)benzoic Acid:

- Synthesis: Likely synthesized via esterification of 4-hydroxybenzoic acid with octanoyl chloride. Similar methods are used for acetoxy derivatives .

Comparative Insights:

- Pharmaceuticals : 4-Benzyloxy-3-methoxybenzoic acid’s dual substituents mimic bioactive motifs in NSAIDs (e.g., aspirin derivatives) . The brominated analog () may serve as a halogenated intermediate in antimicrobial agents.

- Polymers: 4,4'-Oxybis(benzoic acid) is a monomer for polyesters or polyamides due to its bifunctional structure .

- Drug Delivery : Shorter esters like 4-acetoxybenzoic acid are explored for prodrugs due to hydrolytic stability in physiological conditions .

Biological Activity

4-(Octanoyloxy)benzoic acid, also known as 4-nitro-3-(octanoyloxy)benzoic acid, is a compound that has garnered attention for its significant biological activity, particularly as a substrate for phospholipase A2 (PLA2) enzymes. This article delves into the compound's biological functions, mechanisms of action, and applications in research.

Overview of Phospholipase A2

Phospholipase A2 enzymes are crucial in various biological processes, including inflammation, lipid metabolism, and signal transduction. They catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of free fatty acids and lysophospholipids. The activity of PLA2 can be quantitatively assessed using chromogenic substrates like 4-nitro-3-(octanoyloxy)benzoic acid.

The primary mechanism of action for 4-(octanoyloxy)benzoic acid involves its hydrolysis by PLA2. Upon interaction with the enzyme, it releases a nitrophenol derivative detectable at 425 nm. This colorimetric change allows researchers to monitor enzyme activity effectively. The hydrolysis process can be summarized as follows:

- Substrate Interaction : The compound mimics natural phospholipid substrates.

- Enzymatic Hydrolysis : PLA2 catalyzes the breakdown of the ester bond.

- Release of Chromogenic Product : The resulting product, 4-nitro-3-hydroxybenzoic acid, serves as a measurable indicator of enzyme activity.

Applications in Research

4-(Octanoyloxy)benzoic acid is widely utilized in various fields of research:

- Biochemistry : It serves as a substrate in assays for measuring PLA2 activity, facilitating studies on lipid metabolism and inflammatory processes.

- Toxicology : Research has demonstrated its role in assessing the cytotoxic effects of snake venom PLA2s on murine models .

- Pharmacology : The compound aids in understanding the pharmacological activities associated with PLA2s, providing insights into potential therapeutic agents targeting inflammatory diseases .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of 4-(octanoyloxy)benzoic acid:

-

PLA2 Activity Measurement : In an experiment assessing PLA2 activity using this substrate, researchers observed significant hydrolysis rates, indicating its effectiveness as a chromogenic substrate .

Enzyme Source Hydrolysis Rate (nmoles/min/mg) PhTX-II 9.65 ± 0.65 Bj-V 3.49 ± 0.227 - Cytotoxicity Assessment : Studies involving murine models showed that subcutaneous injections of PLA2 led to edema formation, which was quantitatively measured against controls using this compound .

- Inflammatory Response : The compound's ability to facilitate the study of PLA2's role in inflammatory responses has been documented extensively, with implications for developing anti-inflammatory drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.